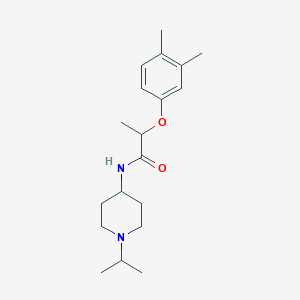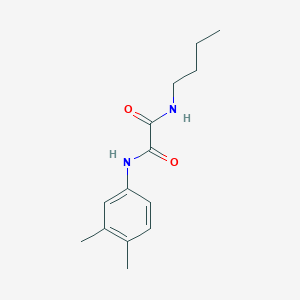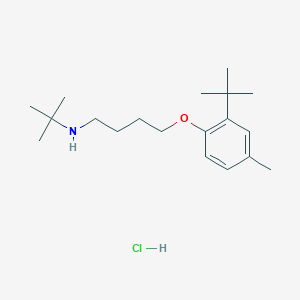
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as A-796260, is a synthetic compound that belongs to the class of drugs called kappa opioid receptor agonists. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a selective agonist for the kappa opioid receptor. This receptor is involved in the regulation of pain, mood, and addiction. Activation of the kappa opioid receptor by 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide leads to the inhibition of neurotransmitter release, which results in analgesia and other physiological effects.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in lab experiments is its high selectivity for the kappa opioid receptor. This allows researchers to study the specific effects of kappa opioid receptor activation without interference from other receptors. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide is its limited solubility in aqueous solutions, which may affect its bioavailability and potency in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of more potent and selective kappa opioid receptor agonists. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic and anti-inflammatory effects of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. Furthermore, investigations into the potential use of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in treating drug addiction, depression, and anxiety are warranted. Finally, studies on the pharmacokinetics and pharmacodynamics of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide will be important for the development of potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves the reaction of 3,4-dimethylphenol with isobutyryl chloride to form 3,4-dimethylphenyl isobutyrate. This intermediate is then reacted with N-isopropylpiperidine to form 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. The synthesis of 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic effects in animal models of pain. 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has also been investigated for its potential use in treating drug addiction, depression, and anxiety. Furthermore, 2-(3,4-dimethylphenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been shown to have anti-inflammatory properties, which may have implications for the treatment of various inflammatory conditions.
Propiedades
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-13(2)21-10-8-17(9-11-21)20-19(22)16(5)23-18-7-6-14(3)15(4)12-18/h6-7,12-13,16-17H,8-11H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPDATGOYOTMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,4-dichlorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4925701.png)


![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)
![1-acetyl-1,2-dihydro-1'H-spiro[indole-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B4925758.png)


![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)
![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)
![3-(3-fluorophenyl)-5-[(5-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4925791.png)
